2,4-Dinitro-1-naphthol
Overview
Description
2,4-Dinitro-1-naphthol is a chemical compound that is part of the naphthol family, which are derivatives of naphthalene with hydroxyl groups attached to the carbon ring structure. The presence of nitro groups in the 2 and 4 positions of the naphthol ring system introduces strong electron-withdrawing effects, which can significantly alter the chemical and physical properties of the compound.
Synthesis Analysis
The synthesis of derivatives of 2,4-dinitro-1-naphthol can be achieved through various methods. One approach involves the photomediated C-C bond cleavage of cyclopropane fused-indanones, which are generated in situ from the reaction between indenones and trimethylsulfoxonium chloride under basic conditions. This method has been shown to produce 2,4-disubstituted-1-naphthols with yields of up to 81% . Another synthesis route starts with the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline, followed by nitration and substitution reactions to produce novel 2-(fluoroanilino)-3-(2,4-dinitroanilino) derivatives of 1,4-naphthoquinone in good to excellent yields . Additionally, the nitration of 2-naphthol with ceric ammonium nitrate under microwave irradiation has been reported to yield 1,3-dinitro-2-naphthol, demonstrating the versatility of nitration reactions in synthesizing naphthol derivatives .
Molecular Structure Analysis
The molecular structure of 2,4-dinitro-1-naphthol derivatives can be characterized using various spectroscopic techniques. For instance, the charge transfer complex formed between 1,2-dimethylimidazole as an electron donor and 2,4-dinitro-1-naphthol as an acceptor has been studied using spectrophotometry, FTIR, TGA-DTA, powder XRD, and NMR spectroscopy. These studies reveal the formation of a 1:1 stoichiometry complex with well-resolved charge transfer bands, indicating the interaction between the molecular orbitals of the donor and acceptor .
Chemical Reactions Analysis
The electron-withdrawing effect of the nitro groups in 2,4-dinitro-1-naphthol facilitates various chemical reactions. For example, the synthesis of 2-(fluoroanilino)-3-(2,4-dinitroanilino) derivatives involves the displacement of a chlorine atom by weakly nucleophilic fluoro-substituted anilines, which is made possible by the strong electron-withdrawing nature of the dinitroanilino substituent . The formation of charge transfer complexes also exemplifies the reactivity of 2,4-dinitro-1-naphthol, where it acts as an electron acceptor due to its electron-deficient nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dinitro-1-naphthol and its derivatives are influenced by the nitro substituents. The formation constant and molar extinction coefficient of the charge transfer complex with 1,2-dimethylimidazole vary with solvent polarity, suggesting that the interaction strength between donor and acceptor is affected by the solvent environment . Phase diagram studies of 2,4-dinitrophenol, a related compound, with naphthalene indicate molecular interactions such as dipole-induced dipole interactions, which can be inferred to be relevant for 2,4-dinitro-1-naphthol as well . These interactions and the resulting microstructures are sensitive to the presence of impurities, which can alter the crystallization behavior and other physical properties .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Under Microwave Irradiation : The nitration of 2-naphthol to produce 1,3-dinitro-2-naphthol was efficiently achieved using microwave irradiation, showcasing an innovative method for synthesizing nitro-naphthol derivatives (Zhu, 2009).
- Charge Transfer Complex Studies : In a study involving 1,2-dimethylimidazole and 2,4-dinitro-1-naphthol, the formation of a charge transfer complex was observed, which is significant for understanding electron transfer processes in chemical reactions (Miyan, Khan, & Ahmad, 2015).
Applications in Dye and Pigment Industry
- Use in Disperse Dyes : 2,4-Dinitro-1-naphthol plays a role in the synthesis of blue dyes, which are used for coloring synthetic-polymer fibers. These dyes are valued for their good fastness to light and sublimation (Peters & Sener, 1987).
Analytical Chemistry Applications
- Quantitative Determination in Fabrics : A method was developed to estimate dinitro-1-naphthol in woolen fabrics, highlighting its relevance in textile analysis (Tewari, Gupta, & Bera, 1949).
- Voltammetry Analysis : Differential pulse stripping voltammetry was used for the determination of 2,4-dinitro-1-naphthol, demonstrating its application in electrochemical analysis (Ren, 2005).
Environmental Studies
- Photochemical Degradation : The study of the photochemical degradation of 2,4-dinitro-1-naphthol contributes to understanding its environmental impact and breakdown processes (Lane & Tang, 1995).
Heavy Metal Ion Sensing
- Optical Sensing for Heavy Metal Ions : 2,4-Dinitro-1-naphthol was investigated as a ligand in the development of optical sensors for detecting heavy metal ions in aquatic environments, highlighting its potential in environmental monitoring (Malcik et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2,4-dinitronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBMBIXVSCUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060544 | |
Record name | 1-Naphthalenol, 2,4-dinitro- | |
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Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown crystalline powder; [Alfa Aesar MSDS] | |
Record name | Martius yellow | |
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Product Name |
2,4-Dinitro-1-naphthol | |
CAS RN |
605-69-6 | |
Record name | 2,4-Dinitro-1-naphthol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=605-69-6 | |
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Record name | 1-Naphthalenol, 2,4-dinitro- | |
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Record name | 1-Naphthalenol, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060544 | |
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Record name | 2,4-dinitro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.176 | |
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Record name | MARTIUS YELLOW | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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